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Compound of Interest

Compound Name:
2-Chloro-6-methylpyrimidine-4-

carbonitrile

Cat. No.: B182749 Get Quote

CAS Number: 1192064-60-0

This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyrimidine-4-
carbonitrile, a key heterocyclic building block in modern synthetic chemistry. Tailored for researchers,

scientists, and professionals in drug development, this document delves into the compound's

synthesis, chemical properties, reactivity, and significant applications, with a particular focus on its role

in the synthesis of targeted therapeutics.

Core Compound Profile
2-Chloro-6-methylpyrimidine-4-carbonitrile is a substituted pyrimidine characterized by a chloro

group at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position. This

specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable

intermediate in the synthesis of complex molecules.
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Property Value Source

CAS Number 1192064-60-0 [1][2]

Molecular Formula C₆H₄ClN₃ [3]

Molecular Weight 153.57 g/mol [3]

IUPAC Name
2-Chloro-6-methylpyrimidine-4-

carbonitrile
N/A

SMILES CC1=NC(Cl)=CC(C#N)=N1 [3]

Appearance Off-white to light yellow solid [4]

Purity Typically >96% [5]

Storage Store at room temperature [2]

Synthesis and Manufacturing
The synthesis of 2-Chloro-6-methylpyrimidine-4-carbonitrile is a multi-step process that typically

starts from readily available precursors. A common synthetic route involves the construction of the

pyrimidine ring followed by functional group interconversions.

A plausible synthetic pathway begins with the synthesis of 4,6-dichloro-2-methylpyrimidine. This

intermediate can be prepared by reacting 4,6-dihydroxy-2-methylpyrimidine with a chlorinating agent

like triphosgene in the presence of an organic base such as N,N-diethylaniline.[6]

The subsequent step involves a nucleophilic substitution to introduce the nitrile group. While a specific

protocol for the direct cyanation of 4,6-dichloro-2-methylpyrimidine to yield the title compound is not

readily available in the searched literature, a related synthesis of a trichloropyrimidine-2-carbonitrile

involved the displacement of a sulfone group with potassium cyanide.[4] This suggests that a similar

displacement of one of the chloro groups in 4,6-dichloro-2-methylpyrimidine with a cyanide source,

such as KCN or NaCN, could be a viable method. The regioselectivity of this reaction would be a

critical factor to control.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 2-Chloro-6-methylpyrimidine-4-carbonitrile.
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Chemical Properties and Reactivity
The reactivity of 2-Chloro-6-methylpyrimidine-4-carbonitrile is dominated by the electrophilic nature

of the pyrimidine ring, which is further activated by the electron-withdrawing chloro and nitrile

substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic

substitution (SNAr).[7][8]

Nucleophilic Aromatic Substitution (SNAr):

The primary mode of reaction for this compound is the displacement of the C2-chloro substituent by a

variety of nucleophiles. The pyrimidine ring's nitrogen atoms act as electron sinks, stabilizing the

negatively charged Meisenheimer intermediate formed during the reaction.[9] This is a well-established

reactivity pattern for chloropyrimidines.[10]

Common nucleophiles that can displace the chloro group include amines, alcohols, and thiols. This

reactivity is pivotal in its application as a building block, allowing for the facile introduction of diverse

functionalities at this position.

Application in Drug Development: Synthesis of
Dasatinib
A prominent and well-documented application of 2-Chloro-6-methylpyrimidine-4-carbonitrile is its

use as a key intermediate in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in

the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute

lymphoblastic leukemia (Ph+ ALL).

In the synthesis of Dasatinib, 2-Chloro-6-methylpyrimidine-4-carbonitrile serves as the electrophilic

partner in a crucial coupling reaction. It reacts with an amino-thiazole derivative, specifically 2-amino-

N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, via a nucleophilic aromatic substitution reaction.

[9][11] The amino group of the thiazole derivative displaces the chlorine atom on the pyrimidine ring,

forming a new carbon-nitrogen bond and linking the two heterocyclic systems.

Experimental Protocol: Synthesis of a Dasatinib Intermediate

The following is a generalized protocol based on published synthetic routes for Dasatinib:[9][12]

Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-

5-carboxamide and a molar equivalent of 2-Chloro-6-methylpyrimidine-4-carbonitrile in an
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appropriate aprotic solvent, such as tetrahydrofuran (THF).

Base Addition: Add a non-nucleophilic base, for example, sodium tert-butoxide, to the reaction

mixture to facilitate the deprotonation of the amine and initiate the nucleophilic attack.

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure

complete conversion, typically monitored by thin-layer chromatography (TLC) or high-performance

liquid chromatography (HPLC).

Workup and Isolation: Upon completion, cool the reaction mixture and quench with water. The

resulting solid product, 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-

methylphenyl)thiazole-5-carboxamide, can be isolated by filtration, washed with appropriate

solvents, and dried.[9][12] This intermediate is then further elaborated to yield Dasatinib.

Workflow for the Synthesis of a Key Dasatinib Intermediate:

Caption: Key step in Dasatinib synthesis involving 2-Chloro-6-methylpyrimidine-4-carbonitrile.

Spectroscopic Data and Characterization
While comprehensive, publicly available spectroscopic data with detailed assignments for 2-Chloro-6-
methylpyrimidine-4-carbonitrile is limited, typical chemical shifts for similar structures can be

inferred.

¹H NMR: The proton spectrum is expected to show a singlet for the methyl group (CH₃) protons,

likely in the range of 2.2-2.7 ppm.[13] The aromatic proton on the pyrimidine ring would appear as a

singlet further downfield.

¹³C NMR: The carbon spectrum would display distinct signals for the methyl carbon, the nitrile

carbon, and the four carbons of the pyrimidine ring. The carbon attached to the chlorine atom would

be expected in the range of 150-180 ppm.

IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the

nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the

molecular weight of the compound (153.57 g/mol ), with a characteristic isotopic pattern due to the

presence of a chlorine atom.
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Researchers can obtain detailed analytical data, including NMR, HPLC, and LC-MS, from commercial

suppliers upon request.[14]

Safety and Handling
2-Chloro-6-methylpyrimidine-4-carbonitrile should be handled with appropriate safety precautions in

a well-ventilated laboratory environment. Standard personal protective equipment, including safety

glasses, gloves, and a lab coat, should be worn.

Based on safety data for related compounds, it may be harmful if swallowed, cause skin irritation, and

cause serious eye irritation.[15] Inhalation of dust should be avoided.

Other Potential Applications
While its role in the synthesis of Dasatinib is the most prominent application, the reactive nature of 2-
Chloro-6-methylpyrimidine-4-carbonitrile makes it a versatile building block for the synthesis of

other biologically active compounds. Substituted pyrimidines are a common scaffold in medicinal

chemistry and agrochemistry. For instance, various pyrimidine derivatives have been investigated for

their potential as herbicides and fungicides.[16] The unique substitution pattern of this compound could

be leveraged for the development of novel compounds in these and other areas of chemical research.

Conclusion
2-Chloro-6-methylpyrimidine-4-carbonitrile is a valuable and reactive intermediate in organic

synthesis. Its utility is underscored by its critical role in the manufacturing of the life-saving drug

Dasatinib. A thorough understanding of its synthesis, reactivity, and handling is essential for chemists

and researchers working in the fields of medicinal chemistry and drug development. The principles of

nucleophilic aromatic substitution that govern its reactivity are fundamental and can be applied to the

design and synthesis of a wide array of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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